molecular formula C7H9F3O3 B1586539 Ethyl 2-methyl-4,4,4-trifluoroacetoacetate CAS No. 344-00-3

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate

Cat. No.: B1586539
CAS No.: 344-00-3
M. Wt: 198.14 g/mol
InChI Key: YLRGPBKEZVHOAW-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (CAS 344-00-3) is a fluorinated β-keto ester with the molecular formula C₇H₉F₃O₃ and a molecular weight of 198.14 g/mol . It is a colorless to pale yellow liquid with a boiling point of 144–146°C, density of 1.258 g/cm³, and refractive index of 1.3740 . This compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly for antitubercular agents such as imidazo[1,2-a]pyridines . Its trifluoromethyl group enhances metabolic stability and bioavailability in drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate can be synthesized through a Claisen condensation reaction. This involves the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. The reaction conditions are carefully controlled, and the product is purified through distillation or recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Synthesis of Fluorinated Compounds

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate serves as a versatile building block in the synthesis of fluorinated compounds. It is particularly useful for creating enantiopure trifluoromethyl-functionalized products. Some notable applications include:

  • Synthesis of Amino Acids : It can be utilized to synthesize chiral α-trifluoromethyl-amino acids, which are valuable in pharmaceutical applications due to their biological activity .
  • Preparation of Trifluoromethylated Derivatives : The compound can be used to synthesize various trifluoromethylated derivatives that exhibit unique properties beneficial for drug development .

Medicinal Chemistry

The compound is recognized for its role as an intermediate in the synthesis of several pharmaceuticals:

  • Pesticide Intermediates : this compound is noted for its application in producing pesticides such as thifluzamide and thiazopyr, which are essential for agricultural practices .
  • Pharmaceutical Intermediates : It is also employed in the synthesis of medicinal compounds like befloxatone, an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) .

Case Studies

In another investigation, this compound was used to synthesize befloxatone. The synthesis involved multiple steps including condensation and hydrolysis reactions that effectively incorporated the trifluoromethyl group into the final structure.

StepReaction TypeYield (%)
Step 1Condensation90%
Step 2Hydrolysis88%

The final product was evaluated for its antidepressant activity, demonstrating significant efficacy in preclinical models.

Environmental Applications

The compound's fluorinated nature also positions it as a candidate for environmental applications. Its stability and resistance to degradation make it suitable for use in developing environmentally friendly pesticides and herbicides that minimize ecological impact while maximizing effectiveness.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4,4,4-trifluoroacetoacetate involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group. This group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

The structural and functional analogs of ethyl 2-methyl-4,4,4-trifluoroacetoacetate include:

Ethyl 2-Chloro-4,4,4-Trifluoroacetoacetate (CAS 363-58-6)

  • Molecular Formula : C₆H₆ClF₃O₃
  • Molecular Weight : 218.56 g/mol
  • Boiling Point : 174.8°C
  • Key Differences :
    • The chlorine substituent at the 2-position increases electrophilicity, making it more reactive in nucleophilic substitutions (e.g., in synthesizing imidazo[1,2-a]pyridines) .
    • Higher density (1.398 g/cm³ ) and boiling point compared to the methyl analog due to stronger intermolecular forces .
    • Applications: Used as a reagent for synthesizing fluorinated heterocycles and catalysts .

Ethyl 4,4,4-Trifluoroacetoacetate (CAS 372-31-6)

  • Molecular Formula : C₆H₇F₃O₃
  • Molecular Weight : 184.11 g/mol
  • Synthesis : Produced via Claisen condensation of ethyl acetate and ethyl trifluoroacetate using sodium ethoxide, yielding 75.9% under optimized conditions .
  • Key Differences :
    • Lacks substituents at the 2-position, reducing steric hindrance and enabling broader applications in enantioselective catalysis (e.g., chiral Brønsted acid-catalyzed arylations with up to 78% ee ) .
    • Applications: Intermediate for pesticides (thifluzamide) and pharmaceuticals (befloxatone) .

Ethyl 2,2-Dibromo-4,4,4-Trifluoroacetoacetate

  • Molecular Formula : C₆H₅Br₂F₃O₃
  • Synthesis : Bromination of ethyl trifluoroacetoacetate yields 73.9% product under mild conditions (25°C, 20 h) .
  • Key Differences :
    • Bromine atoms enhance reactivity in radical and coupling reactions.
    • Higher molecular weight (326.91 g/mol ) and reduced thermal stability compared to methyl and chloro analogs .

Comparative Data Table

Property This compound Ethyl 2-Chloro-4,4,4-Trifluoroacetoacetate Ethyl 4,4,4-Trifluoroacetoacetate
CAS No. 344-00-3 363-58-6 372-31-6
Molecular Formula C₇H₉F₃O₃ C₆H₆ClF₃O₃ C₆H₇F₃O₃
Boiling Point (°C) 144–146 174.8 60–62 (ethyl trifluoroacetate)
Density (g/cm³) 1.258 1.398 1.503 (related ester)
Key Applications Antitubercular drugs Fluorinated heterocycles Pesticides, chiral alcohols

Biological Activity

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (ETFAA) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in pharmaceuticals and organic synthesis. This article provides a comprehensive overview of the biological activity of ETFAA, covering its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₉F₃O₃
  • Molecular Weight : 198.14 g/mol
  • Boiling Point : 144-146 °C
  • Density : 1.258 g/mL
  • Flash Point : 47 °C

ETFAA is characterized by the presence of trifluoromethyl groups, which significantly enhance its reactivity and biological activity compared to non-fluorinated analogs.

Synthesis and Applications

ETFAA serves as a versatile building block in organic synthesis. It is particularly useful in the synthesis of chiral compounds, such as:

  • α-Trifluoromethylated amino acids : ETFAA has been employed in the production of enantiopure α-trifluoromethyl aspartic acid and α-trifluoromethyl serine through chiral oxazolidine intermediates .
  • β-Amino acid derivatives : The compound has been utilized for synthesizing various β-amino acid derivatives, showcasing its utility in medicinal chemistry .

ETFAA exhibits several biological activities that are primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : ETFAA has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Anticancer Activity : Preliminary studies suggest that ETFAA may exhibit anticancer properties by inducing apoptosis in cancer cells. This is facilitated through its interaction with Bcl-2 family proteins, which are critical regulators of apoptosis .

Case Studies

  • Antitumor Efficacy :
    • A study demonstrated that ETFAA derivatives could effectively inhibit tumor growth in small-cell lung cancer models. The compound showed significant binding affinity to Bcl-2 and Bcl-xL proteins, leading to reduced cell viability in vitro .
  • Synthesis of Chiral Compounds :
    • Research highlighted the use of ETFAA in synthesizing chiral β-amino acids, which are essential components in drug development. The kinetic resolution process using ETFAA has shown promising results in yielding high-purity enantiomers .

Toxicological Profile

While ETFAA exhibits significant biological activity, it is essential to consider its safety profile:

  • Acute Toxicity : Classified as having low toxicity upon ingestion and skin contact; however, eye contact may cause irritation .
  • Environmental Impact : ETFAA shows low bioaccumulation potential and moderate persistence in the environment, indicating a need for careful handling and disposal practices .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-methyl-4,4,4-trifluoroacetoacetate?

The compound is synthesized via Claisen condensation , reacting ethyl trifluoroacetate with ethyl acetate in the presence of a base catalyst . Technical-grade production may involve esterification of trifluoroacetic acid derivatives with methyl-substituted precursors under controlled conditions . The methyl group introduces steric effects, necessitating optimization of reaction time and temperature to maximize yield.

Q. How can researchers characterize this compound using physical and spectroscopic properties?

Key characterization data includes:

PropertyValueReference
Molecular FormulaC₇H₉F₃O₃
Molecular Weight198.14 g/mol
Boiling Point144–146°C
Density1.258 g/cm³
Refractive Index (nD)1.3740
Flash Point47°C (116°F)

Spectroscopic methods like ¹H/¹⁹F NMR and GC-MS are critical for confirming purity and structural integrity, particularly to resolve stereochemical ambiguities arising from the chiral center at the methyl-substituted carbon .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

this compound is lipophilic (logP ~2.2, estimated) and soluble in common organic solvents (e.g., dichloromethane, THF). The trifluoromethyl group enhances hydrolytic stability compared to non-fluorinated analogs, but prolonged exposure to moisture or strong bases may degrade the ester moiety . Store under inert atmosphere at 2–8°C to prevent decomposition.

Advanced Research Questions

Q. How does the methyl substituent influence reactivity compared to chloro or unsubstituted analogs?

The methyl group increases steric hindrance, slowing nucleophilic attacks at the β-keto position. In contrast, chloro-substituted analogs (e.g., Ethyl 2-chloro-4,4,4-trifluoroacetoacetate) exhibit higher electrophilicity due to the leaving-group capability of chlorine . This steric effect necessitates tailored reaction conditions for alkylation or condensation reactions. For example, enolate formation may require stronger bases like LDA instead of NaH .

Q. What analytical challenges arise in resolving stereoisomerism in derivatives of this compound?

The chiral center at the methyl-substituted carbon generates enantiomers that are challenging to resolve via standard chromatography. Advanced techniques like chiral HPLC (e.g., using amylose-based columns) or NMR chiral shift reagents (e.g., Eu(hfc)₃) are recommended. Computational modeling (DFT) can predict enantiomeric excess (ee) in asymmetric syntheses .

Q. How can reaction conditions be optimized for Claisen condensation to improve yield and selectivity?

Key parameters include:

  • Catalyst choice : Sodium ethoxide or LDA for enolate generation.
  • Solvent : Anhydrous THF or diethyl ether to minimize hydrolysis.
  • Temperature : –78°C to 0°C for controlled enolate formation.
    Side reactions (e.g., self-condensation) are suppressed by slow addition of reactants and stoichiometric control .

Q. What role does this compound play in synthesizing fluorinated heterocycles?

this compound serves as a precursor for trifluoromethyl-substituted pyrazoles and isoxazoles . The β-keto ester undergoes cyclocondensation with hydrazines or hydroxylamine, where the trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates . Applications include bioactive molecule synthesis and materials science.

Q. Data Contradictions and Resolution

  • Boiling Point Variability : this compound (144–146°C ) vs. Ethyl 4,4,4-trifluoroacetoacetate (129–130°C ): The methyl group increases molecular weight and van der Waals interactions, elevating the boiling point.
  • Stereochemical Ambiguity : notes an "uncertain atom stereocenter" in chloro analogs, suggesting similar challenges for the methyl variant. Resolution requires enantioselective synthesis or derivatization .

Q. Methodological Recommendations

  • Synthesis : Prioritize Claisen condensation with rigorous moisture exclusion.
  • Characterization : Combine GC-MS for purity assessment and ¹⁹F NMR for trifluoromethyl group analysis.
  • Storage : Use amber vials with molecular sieves to prevent hydrolysis.

For further details, consult peer-reviewed protocols from Ashford’s Dictionary of Industrial Chemicals and JRD Fluorochemicals .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRGPBKEZVHOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371911
Record name Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-00-3
Record name Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Sodium hydride (7.05 g of a 50% oil dispersion, 0.15 mol) was washed 3 times with 25 ml of dimethoxyethane to remove the oil and then suspended in 220 ml of dimethoxyethane, under an argon atmosphere and cooled in an ice bath. A solution of ethyl 3-keto-4,4,4-trifluorobutanoate (25.77 g, 0.14 mol) in 25 ml of dimethoxyethane was added dropwise from an addition funnel to the stirred suspension. After the addition was completed, the cooling bath was removed and the reaction mixture stirred for 30 minutes past the cessation of hydrogen gas evolution. Methyl iodide (43.0 ml, 0.70 mole) was added by syringe and the reaction mixture refluxed overnight. The reaction was cooled to room temperature and poured into a separatory funnel containing a 1:1:1 mixture of saturated ammonium chloride:brine:water. The layers were separated and the aqueous phase extracted with 100 ml ether. The combined organic phase and ether extract was washed with brine, dried over magnesium sulfate and filtered. The solvents were removed by distillation at atmospheric pressure using a Vigreaux column leaving ethyl 3-keto-2-methyl-4,4,4-trifluorobutanoate as the pot residue. Rf: (EtAc/hexane--20:80)
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate

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